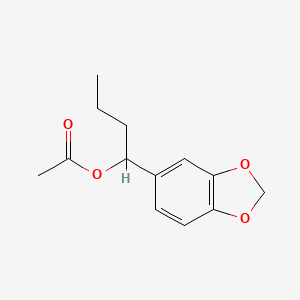

1-(1,3-Benzodioxol-5-yl)butyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

5406-54-2 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butyl acetate |

InChI |

InChI=1S/C13H16O4/c1-3-4-11(17-9(2)14)10-5-6-12-13(7-10)16-8-15-12/h5-7,11H,3-4,8H2,1-2H3 |

InChI Key |

SKTAXJVKOBDLFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)OCO2)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Design and Retrosynthetic Analysis of 1-(1,3-Benzodioxol-5-yl)butyl acetate (B1210297)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(1,3-Benzodioxol-5-yl)butyl acetate, the primary disconnection points are the ester linkage and the carbon-carbon bond connecting the butyl group to the aromatic ring.

The most logical primary disconnection is at the ester bond (C-O bond). This simplifies the target molecule into a key precursor, the secondary alcohol 1-(1,3-Benzodioxol-5-yl)butan-1-ol , and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This is a standard esterification transform.

A further disconnection on the alcohol precursor, at the C-C bond between the aromatic ring and the butanol side chain, reveals two commercially viable starting materials: piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) and a butyl nucleophile, typically derived from a butyl organometallic reagent like butylmagnesium bromide (a Grignard reagent). An alternative pathway involves the disconnection of the alcohol to its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)butan-1-one , which can then be retrosynthetically disconnected to piperonal and a propyl-containing synthon via reactions like a Friedel-Crafts acylation, although this is often less direct.

This analysis highlights that the synthesis hinges on two key transformations: the formation of the carbon-carbon bond to construct the butanol side chain on the benzodioxole ring, followed by the esterification of the resulting secondary alcohol.

Conventional Chemical Synthesis Routes

Based on the retrosynthetic analysis, the forward synthesis can be executed through several conventional methods.

The final step in the synthesis is the esterification of the secondary alcohol, 1-(1,3-Benzodioxol-5-yl)butan-1-ol. While esterification of primary alcohols is often straightforward, secondary alcohols can present greater steric hindrance, potentially leading to lower yields. researchgate.net Several protocols can be employed to achieve this transformation.

Fischer Esterification : This classic method involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires heating and removal of water to drive the equilibrium towards the product. chemguide.co.uk While effective for simple alcohols, yields can be moderate for more sterically hindered secondary alcohols. commonorganicchemistry.com

Acylation with Acid Anhydrides or Acyl Chlorides : A more reactive and often higher-yielding approach involves using acetic anhydride or acetyl chloride. tandfonline.com These reactions are typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid). chemguide.co.uk 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, especially for sterically hindered alcohols. organic-chemistry.org A method for synthesizing esters from secondary alcohols and anhydrides without a solvent or catalyst, relying only on thermal conditions, has also been reported. tandfonline.com

| Protocol | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (Acetic Acid), Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of Water | Inexpensive reagents | Reversible, moderate yields for secondary alcohols commonorganicchemistry.com |

| Acylation with Acyl Chloride | Acyl Chloride (Acetyl Chloride), Base (e.g., Pyridine) | Room temperature or gentle heating | High reactivity, generally good yields | Vigorous reaction, produces corrosive HCl byproduct chemguide.co.uk |

| Acylation with Acid Anhydride | Acid Anhydride (Acetic Anhydride), Base/Catalyst (e.g., DMAP) | Room temperature or gentle heating | Less reactive than acyl chlorides, good yields | Requires catalyst for hindered alcohols organic-chemistry.org |

The formation of the carbon skeleton is a critical step. The most common and direct method to attach the butyl chain to the benzodioxole ring is through a Grignard reaction. This involves the nucleophilic addition of a butylmagnesium halide (e.g., butylmagnesium bromide) to the carbonyl carbon of piperonal. This reaction effectively creates the C-C bond and simultaneously generates the secondary alcohol precursor, 1-(1,3-Benzodioxol-5-yl)butan-1-ol, upon aqueous workup.

Other organometallic reagents, such as butyllithium, can also be used, but Grignard reagents are often preferred for their balance of reactivity and operational simplicity in laboratory and industrial settings. More advanced cross-coupling reactions, like the Suzuki-Miyaura coupling, are also employed to form C-C bonds with benzodioxole derivatives, though typically for creating aryl-aryl bonds rather than attaching simple alkyl chains. researchgate.networldresearchersassociations.com

The primary precursor for the target molecule is 1-(1,3-Benzodioxol-5-yl)butan-1-ol . As mentioned, its synthesis is most efficiently achieved via the addition of butylmagnesium bromide to piperonal.

An alternative, though more circuitous, route involves the synthesis of the ketone, 1-(1,3-Benzodioxol-5-yl)butan-1-one . This ketone is a known important intermediate for other chemical syntheses. nih.gov It can be prepared through methods like a Friedel-Crafts acylation of 1,3-benzodioxole (B145889) with butyryl chloride, although regioselectivity can be an issue. Once the ketone is obtained, it can be reduced to the desired secondary alcohol using a variety of reducing agents. Standard reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Butyric acid derivatives, such as butyryl chloride, are key reagents in the Friedel-Crafts approach to the ketone intermediate.

Asymmetric Synthesis Approaches to Chiral Analogs

The carbon atom attached to both the benzodioxole ring and the acetate group is a stereocenter. Therefore, 1-(1,3-Benzodioxol-5-yl)butyl acetate exists as a pair of enantiomers. Asymmetric synthesis aims to produce one of these enantiomers selectively. The most common strategy is to produce an enantiomerically pure sample of the precursor alcohol, 1-(1,3-Benzodioxol-5-yl)butan-1-ol, which is then esterified in a reaction that does not affect the stereocenter.

The enantioselective synthesis of the chiral alcohol precursor can be achieved primarily through two routes: the asymmetric reduction of the prochiral ketone, 1-(1,3-Benzodioxol-5-yl)butan-1-one, or the asymmetric addition of a butyl group to piperonal.

Asymmetric Reduction of Ketones : This is a well-established and powerful method for generating chiral secondary alcohols. rsc.org It involves reducing the ketone with a hydride source in the presence of a chiral catalyst.

Catalytic Asymmetric Hydrogenation : Catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP derivatives) can hydrogenate aryl ketones with very high enantioselectivity.

Chiral Hydride Reagents : Stoichiometric or catalytic amounts of chiral boron-based reagents, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, can effectively reduce ketones to alcohols with high enantiomeric excess (ee).

Biocatalysis : Enzymes, particularly ketoreductases from yeast or bacteria, are highly effective for the asymmetric reduction of ketones. rsc.org For instance, studies have shown that Lactobacillus paracasei can reduce a similar ketone, 1-(benzo[d] tandfonline.comacs.orgdioxol-5-yl)ethanone, to the corresponding (R)-alcohol with over 99% enantiomeric excess. nih.gov This biocatalytic approach offers mild, environmentally friendly conditions and exceptional selectivity. nih.gov

Enantioselective Nucleophilic Addition : This involves the addition of an organometallic reagent (like a butyl group) to the aldehyde (piperonal) in the presence of a chiral ligand or catalyst. For example, dialkylzinc reagents in the presence of chiral amino alcohols can add to aldehydes with high enantioselectivity. acs.org

| Method | Precursor | Typical Reagents/Catalysts | Key Feature |

|---|---|---|---|

| Asymmetric Reduction | 1-(1,3-Benzodioxol-5-yl)butan-1-one | Chiral Ru/Rh catalysts + H₂, CBS reagents, Ketoreductase enzymes | High enantioselectivity (>99% ee) is achievable nih.gov |

| Enantioselective Nucleophilic Addition | Piperonal | Dibutylzinc, Chiral ligands (e.g., DAIB, TADDOL) | Creates the C-C bond and stereocenter simultaneously |

| Kinetic Resolution | Racemic 1-(1,3-Benzodioxol-5-yl)butan-1-ol | Lipases, Chiral acylating agents | Separates enantiomers of the racemic alcohol, max yield of 50% for one enantiomer mdpi.com |

Biocatalytic Transformations for Chiral Alcohol Precursors

The critical precursor to 1-(1,3-benzodioxol-5-yl)butyl acetate is the chiral alcohol, 1-(1,3-benzodioxol-5-yl)butan-1-ol. The enantiomeric purity of this alcohol directly dictates the stereochemistry of the final acetate product. Biocatalysis, particularly the use of enzymes, offers a powerful and green approach to obtain enantiomerically pure chiral alcohols.

One of the most effective biocatalytic methods for producing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(1,3-benzodioxol-5-yl)butan-1-one. Whole-cell biocatalysts, such as Lactobacillus fermentum, have demonstrated high efficiency in this transformation. A study on the closely related compound, 1-(benzo[d]dioxol-5-yl)ethanone, revealed that Lactobacillus fermentum P1 can produce the corresponding (S)-alcohol with high enantiomeric excess (ee) and conversion rates. Optimization of the reaction conditions for this bioreduction is crucial for maximizing both yield and enantioselectivity.

Another prominent biocatalytic strategy is the kinetic resolution of a racemic mixture of 1-(1,3-benzodioxol-5-yl)butan-1-ol. This method employs lipases to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The success of this approach hinges on the high enantioselectivity of the chosen lipase (B570770). Lipases such as those from Pseudomonas cepacia and Candida antarctica are widely used for the resolution of secondary alcohols. The enzyme preferentially acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity.

The following table summarizes key enzymes and their potential application in the synthesis of the chiral alcohol precursor.

| Enzyme/Biocatalyst | Transformation | Substrate | Product | Key Advantages |

| Lactobacillus fermentum P1 | Asymmetric Reduction | 1-(1,3-Benzodioxol-5-yl)butan-1-one | (S)-1-(1,3-Benzodioxol-5-yl)butan-1-ol | High enantiomeric excess and conversion. |

| Pseudomonas cepacia Lipase (PCL) | Kinetic Resolution (Acylation) | Racemic 1-(1,3-Benzodioxol-5-yl)butan-1-ol | Enantiomerically enriched 1-(1,3-Benzodioxol-5-yl)butyl acetate and the unreacted alcohol enantiomer | High enantioselectivity for a broad range of secondary alcohols. |

| Candida antarctica Lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic 1-(1,3-Benzodioxol-5-yl)butan-1-ol | Enantiomerically enriched 1-(1,3-Benzodioxol-5-yl)butyl acetate and the unreacted alcohol enantiomer | Widely used and robust enzyme with high selectivity. |

Diastereoselective Synthetic Strategies

While information specifically detailing diastereoselective synthetic strategies for 1-(1,3-benzodioxol-5-yl)butyl acetate is not extensively available in the public domain, general principles of diastereoselective synthesis can be applied. When the chiral alcohol precursor, 1-(1,3-benzodioxol-5-yl)butan-1-ol, is esterified with a chiral acyl donor, the formation of diastereomers is possible. The control over the formation of a specific diastereomer would rely on the inherent stereochemical preferences of the catalyst or reagents used.

For instance, enzyme-catalyzed acylation can exhibit diastereoselectivity if both the alcohol and the acyl donor are chiral. The enzyme's active site may preferentially accommodate one diastereomeric transition state over the other, leading to a diastereomerically enriched product.

In the absence of specific literature, one can extrapolate from established methodologies for the diastereoselective synthesis of substituted butanes. These methods often involve substrate-controlled or reagent-controlled approaches, such as the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.

Mechanistic Investigations of Novel Reaction Pathways

The primary reaction pathway for the synthesis of 1-(1,3-benzodioxol-5-yl)butyl acetate from its corresponding alcohol is a lipase-catalyzed acylation. The mechanism of this transformation is well-established and proceeds through a serine hydrolase mechanism.

The catalytic cycle begins with the acylation of the serine residue in the lipase's active site by the acyl donor (e.g., vinyl acetate or acetic anhydride). This step forms a covalent acyl-enzyme intermediate and releases the leaving group of the acyl donor. The chiral alcohol, 1-(1,3-benzodioxol-5-yl)butan-1-ol, then acts as a nucleophile, attacking the acyl-enzyme intermediate. This leads to the formation of the desired ester, 1-(1,3-benzodioxol-5-yl)butyl acetate, and regenerates the active enzyme.

The enantioselectivity of the lipase is determined by the differential binding and reaction rates of the two enantiomers of the alcohol with the acyl-enzyme intermediate. Molecular modeling and structural studies of lipase active sites have provided insights into the structural features of the enzyme that govern this stereochemical preference. For secondary alcohols, the relative sizes of the substituents on the stereogenic carbon atom play a crucial role in how the alcohol fits into the enzyme's active site.

While this is the conventional pathway, research into novel reaction pathways could involve, for example, dynamic kinetic resolution (DKR). In a DKR process, the less reactive enantiomer of the alcohol is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure acetate. This would typically involve a combination of a lipase and a racemization catalyst.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and enantioselectivity in the synthesis of 1-(1,3-benzodioxol-5-yl)butyl acetate. Key parameters that are typically varied include the choice of enzyme, solvent, temperature, acyl donor, and the molar ratio of reactants.

For the biocatalytic reduction of the ketone precursor, a study on a similar substrate optimized the following conditions using a D-optimal experimental design:

| Parameter | Optimized Value |

| pH | 6.20 |

| Temperature | 30 °C |

| Incubation Time | 30 h |

| Agitation Speed | 193 rpm |

Adapted from a study on the asymmetric reduction of 1-(benzo[d]dioxol-5-yl)ethanone by Lactobacillus fermentum P1.

For the lipase-catalyzed acylation of the chiral alcohol, the following parameters are critical for optimization:

Enzyme Selection: Different lipases exhibit varying degrees of enantioselectivity and activity towards a specific substrate. Screening a panel of commercially available lipases is a common first step.

Solvent: The choice of solvent can significantly impact enzyme activity and stability. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are often used for acylation reactions.

Temperature: Temperature affects the reaction rate and enzyme stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. An optimal temperature must be determined experimentally.

Acyl Donor: The choice of acyl donor can influence the reaction rate and by-product formation. Activated acyl donors like vinyl acetate are often used as they can drive the reaction forward.

The following table presents a hypothetical optimization study for the lipase-catalyzed synthesis of 1-(1,3-benzodioxol-5-yl)butyl acetate, based on general principles found in the literature.

| Entry | Enzyme | Solvent | Temperature (°C) | Acyl Donor | Molar Ratio (Alcohol:Acyl Donor) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | PCL | Hexane | 30 | Vinyl Acetate | 1:1.5 | 45 | >99 |

| 2 | CALB | Toluene | 40 | Acetic Anhydride | 1:1.2 | 50 | 98 |

| 3 | PCL | MTBE | 35 | Vinyl Acetate | 1:2 | 48 | >99 |

| 4 | CALB | Hexane | 45 | Acetic Anhydride | 1:1.5 | 42 | 97 |

Sophisticated Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is fundamental to the definitive structural analysis of 1-(1,3-Benzodioxol-5-yl)butyl acetate (B1210297), offering detailed insights into its complex architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy of 1-(1,3-Benzodioxol-5-yl)butyl acetate reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the proton, while the splitting pattern (multiplicity), governed by the coupling constant (J), provides information about neighboring protons.

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the benzodioxole ring, the butyl chain, and the acetate group. The three aromatic protons on the benzodioxole ring typically appear as a complex multiplet or as distinct signals in the aromatic region (approximately δ 6.7-6.9 ppm). The two protons of the methylenedioxy group (-O-CH₂-O-) are expected to produce a sharp singlet around δ 5.9-6.0 ppm.

The methine proton (-CH-) on the butyl chain, being adjacent to both the aromatic ring and the oxygen atom of the acetate group, would appear as a triplet or multiplet at a downfield position (likely around δ 5.7-5.9 ppm) due to deshielding effects. The protons of the acetate methyl group (-COCH₃) would present as a distinct singlet, typically in the range of δ 2.0-2.1 ppm. The remaining protons of the butyl chain would resonate at higher fields (upfield), with the methylene (B1212753) groups appearing as multiplets and the terminal methyl group as a triplet.

Table 1: Predicted ¹H NMR Spectral Data for 1-(1,3-Benzodioxol-5-yl)butyl acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (3H) | 6.7 - 6.9 | m | - |

| -O-CH₂-O- (2H) | 5.9 - 6.0 | s | - |

| Ar-CH-O- (1H) | 5.7 - 5.9 | t | ~6.5 |

| -O-CO-CH₃ (3H) | 2.0 - 2.1 | s | - |

| -CH-CH₂- (2H) | 1.7 - 1.9 | m | - |

| -CH₂-CH₃ (2H) | 1.2 - 1.4 | m | - |

| -CH₂-CH₃ (3H) | 0.8 - 1.0 | t | ~7.3 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its functional group and electronic environment.

For 1-(1,3-Benzodioxol-5-yl)butyl acetate, the carbonyl carbon of the acetate group is expected to be the most downfield signal, typically appearing around δ 170 ppm. The aromatic carbons of the benzodioxole ring would generate several signals in the δ 100-150 ppm range, with carbons attached to oxygen appearing further downfield. The characteristic signal for the methylenedioxy carbon (-O-CH₂-O-) is expected around δ 101 ppm. The methine carbon attached to the oxygen of the acetate group (Ar-CH-O) would also be significantly deshielded, resonating in the δ 75-80 ppm region. The carbons of the butyl chain and the acetate methyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(1,3-Benzodioxol-5-yl)butyl acetate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~170 |

| Aromatic C-O | ~147-148 |

| Aromatic C | ~105-135 |

| -O-CH₂-O- | ~101 |

| Ar-CH-O- | ~77 |

| Butyl -CH₂- | ~20-35 |

| Acetate -CH₃ | ~21 |

| Butyl -CH₃ | ~14 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For 1-(1,3-Benzodioxol-5-yl)butyl acetate, COSY would show correlations between the methine proton and the adjacent methylene protons of the butyl chain, as well as between the protons within the butyl chain itself, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectroscopy maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the methine proton signal to the Ar-CH-O carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the methine proton (Ar-CH-O) and the carbonyl carbon (-C=O) of the acetate group, confirming the ester linkage. It would also show correlations between the aromatic protons and the carbons of the butyl chain, establishing the connection point on the benzodioxole ring.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the presence of specific functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands characteristic of particular functional groups.

The IR spectrum of 1-(1,3-Benzodioxol-5-yl)butyl acetate would exhibit several key absorption bands that confirm its structure. A strong, sharp absorption band around 1735-1745 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. The presence of the benzodioxole moiety is confirmed by C-O-C stretching vibrations, typically seen as strong bands in the 1250-1040 cm⁻¹ region. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and acetate groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 1-(1,3-Benzodioxol-5-yl)butyl acetate

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1735 - 1745 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a distinct spectral fingerprint. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to infrared (IR) spectroscopy. libretexts.org For 1-(1,3-Benzodioxol-5-yl)butyl acetate, the Raman spectrum is expected to be rich in information, revealing characteristic vibrations of the benzodioxole ring, the aliphatic butyl chain, and the acetate ester group.

Key expected Raman shifts include:

Aromatic C-H Stretching: Vibrations from the aromatic protons on the benzodioxole ring are anticipated in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The butyl and acetate methyl groups will exhibit symmetric and asymmetric C-H stretching modes between 2850 and 3000 cm⁻¹.

Carbonyl (C=O) Stretch: The acetate group's C=O stretching vibration is a prominent feature, typically appearing in the 1730-1750 cm⁻¹ range in esters. rasayanjournal.co.in

Aromatic Ring Vibrations: The benzodioxole ring will display several characteristic bands. A strong "ring-breathing" mode, which involves the symmetric expansion and contraction of the ring, is expected around 1000 cm⁻¹. renishaw.com Other C=C stretching vibrations within the aromatic system typically occur between 1400 and 1600 cm⁻¹. horiba.com

Dioxole Ring Vibrations: The C-O-C stretching vibrations of the dioxole portion of the benzodioxole ring are expected between 1000 and 1250 cm⁻¹. orientjchem.org

C-O Stretch: The C-O single bond stretch of the ester group will also be present, typically in the 1000-1300 cm⁻¹ region. rasayanjournal.co.in

Table 1: Predicted Raman Shifts for 1-(1,3-Benzodioxol-5-yl)butyl acetate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Benzodioxole Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Butyl Chain, Acetate CH₃ |

| Carbonyl (C=O) Stretch | 1730 - 1750 | Acetate Ester |

| Aromatic C=C Stretch | 1400 - 1600 | Benzodioxole Ring |

| C-O-C Stretch | 1000 - 1250 | Dioxole Ring |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then sorting the resulting ions based on their mass-to-charge (m/z) ratio. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For 1-(1,3-Benzodioxol-5-yl)butyl acetate, HRMS is used to confirm that the experimentally measured mass corresponds to the theoretical mass calculated from its molecular formula, C₁₃H₁₆O₄. mdpi.com

Table 2: HRMS Data for 1-(1,3-Benzodioxol-5-yl)butyl acetate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₄ |

| Monoisotopic Mass | 236.1049 u |

| Theoretical [M+H]⁺ | 237.1121 u |

Tandem Mass Spectrometry (MS/MS) provides further structural detail by inducing the fragmentation of a selected precursor ion (such as the molecular ion, [M+H]⁺) and analyzing the resulting product ions. nationalmaglab.orgyoutube.com The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

For 1-(1,3-Benzodioxol-5-yl)butyl acetate, the fragmentation process is expected to follow pathways common to esters and compounds with the benzodioxole moiety. libretexts.orgmassbank.eu Key fragmentation events would likely include:

Neutral Loss of Acetic Acid: A common fragmentation pathway for acetate esters involves the loss of a neutral acetic acid molecule (CH₃COOH, 60.021 u) from the protonated molecular ion.

Cleavage of the Ester Bond: The bond between the butyl group and the acetate oxygen can cleave, leading to the formation of a stable acylium ion or the benzodioxole-containing carbocation.

Fragmentation of the Butyl Chain: The aliphatic side chain can undergo cleavage, resulting in the loss of alkyl fragments.

Formation of the Benzodioxole Cation: A prominent peak is expected at m/z 149, corresponding to the stable 1,3-benzodioxole-5-yl-acetylium ion, formed through cleavage and rearrangement.

Table 3: Predicted MS/MS Fragmentation for 1-(1,3-Benzodioxol-5-yl)butyl acetate ([M+H]⁺ Precursor)

| Predicted m/z | Predicted Ion Structure/Fragment Lost |

|---|---|

| 177.08 | [M+H - C₂H₄O₂]⁺ (Loss of acetic acid) |

| 149.02 | [C₈H₅O₂]⁺ (1,3-benzodioxole-5-yl-carbonyl cation) |

| 135.04 | [C₈H₇O₂]⁺ (1,3-benzodioxol-5-yl-methyl cation) |

Advanced Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer. researchgate.net Given its molecular weight and structure, 1-(1,3-Benzodioxol-5-yl)butyl acetate is expected to be sufficiently volatile for GC-MS analysis. The gas chromatogram provides the retention time (RT), a characteristic property for a compound under specific conditions, while the mass spectrometer provides a mass spectrum that confirms its identity. researchgate.net This method is highly effective for assessing purity and identifying volatile impurities.

Table 4: Hypothetical GC-MS Analytical Conditions

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and concentration of non-volatile or thermally sensitive compounds. americanpharmaceuticalreview.com For 1-(1,3-Benzodioxol-5-yl)butyl acetate, a reverse-phase HPLC (RP-HPLC) method would be most suitable. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The benzodioxole ring contains a strong chromophore, making UV detection an ideal choice for monitoring the elution of the compound. By comparing the peak area of the analyte to that of a certified reference standard, precise quantitative analysis can be performed.

Table 5: Typical HPLC Analytical Conditions

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 288 nm |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers and the determination of their relative proportions, expressed as enantiomeric excess (ee). uma.esheraldopenaccess.us For a chiral compound like 1-(1,3-Benzodioxol-5-yl)butyl acetate, which possesses a stereocenter at the benzylic carbon, separating the (R)- and (S)-enantiomers is critical for stereospecific analysis.

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for a broad range of chiral compounds, including benzylic acetates. nih.govscirp.org Another class of effective CSPs are the Pirkle-type or brush-type phases, such as those based on N-(3,5-dinitrobenzoyl)-D-phenylglycine, which separate enantiomers through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. scirp.org

The choice of mobile phase is critical for achieving optimal separation. In normal-phase chromatography, a mixture of a nonpolar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) is commonly employed. The precise ratio of these solvents is adjusted to optimize the resolution and analysis time. The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. ed.gov

Table 1: Illustrative Chiral HPLC Parameters for Separation of Benzylic Acetates

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Capillary Electrophoresis (CE) for Compound Profiling

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. For neutral compounds such as 1-(1,3-Benzodioxol-5-yl)butyl acetate, the most applicable mode of CE is Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgnih.govspringernature.com MEKC extends the utility of CE to uncharged analytes by introducing a surfactant into the buffer solution at a concentration above its critical micelle concentration (CMC). scispace.comeurjchem.com

In MEKC, ionic surfactants, such as Sodium Dodecyl Sulfate (SDS), form charged micelles that act as a pseudo-stationary phase. wikipedia.orgscispace.com The separation of neutral analytes is based on their differential partitioning between the hydrophobic core of the micelles and the surrounding aqueous buffer (the mobile phase). nih.gov Hydrophobic compounds, like the target acetate, will interact more strongly with the micelle interior and thus migrate at a different velocity from less hydrophobic species. nih.gov The electroosmotic flow (EOF) serves as the bulk mobile phase, carrying both the buffer and the micelles (typically towards the cathode). The differential migration of analytes based on their partitioning coefficient allows for their separation. scispace.com

This technique is particularly advantageous due to its high resolving power, short analysis times, and minimal consumption of solvents and samples. nih.gov Method parameters such as surfactant type and concentration, buffer pH, applied voltage, and the addition of organic modifiers (e.g., acetonitrile or methanol) can be optimized to achieve the desired separation profile.

Table 2: Representative MEKC Conditions for Profiling Neutral Aromatic Compounds

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Buffer | 25 mM Sodium Borate, pH 9.2 |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Although a crystal structure for 1-(1,3-Benzodioxol-5-yl)butyl acetate is not publicly available, extensive data exists for closely related 1-(1,3-Benzodioxol-5-yl) ketone derivatives, such as the butanone and pentanone analogues. nih.govnih.gov This information provides a robust foundation for describing the expected molecular geometry of the title compound.

The 1,3-benzodioxole (B145889) ring system is characteristically nearly planar. nih.gov In the crystal structure of 1-(1,3-Benzodioxol-5-yl)butan-1-one, the dioxole ring adopts a slight envelope conformation, with the methylene carbon (bridging the two oxygen atoms) being slightly displaced from the plane of the other four atoms. nih.gov The bond lengths and angles within the benzodioxole moiety are consistent with standard values for such aromatic and heterocyclic systems. The butyl or pentyl side chain typically extends away from the ring system.

Table 3: Selected Crystallographic Data for the Related Compound 1-(1,3-Benzodioxol-5-yl)pentan-1-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7940 (14) |

| b (Å) | 12.960 (3) |

| c (Å) | 12.244 (2) |

| β (°) | 93.46 (3) |

| Volume (ų) | 1076.1 (4) |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Pharmacophore and Auxophore Contributions

A pharmacophore is the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For compounds containing the 1,3-benzodioxole (B145889) system, this moiety is often considered a crucial part of the pharmacophore. researchgate.net It is a privileged scaffold in drug discovery due to its structural characteristics and ability to engage in various biological interactions. researchgate.net

The 1,3-benzodioxole ring system can be considered the primary pharmacophore, responsible for the fundamental biological activities observed across this class of compounds. The butyl acetate (B1210297) portion of the molecule can be defined as the auxophore. This group modulates the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning the intensity of the biological response. The ester linkage and the length of the alkyl chain are key features of this auxophoric group.

Impact of the 1,3-Benzodioxol-5-yl Moiety on Biological Activity

The 1,3-benzodioxole moiety is integral to a wide array of naturally occurring and synthetic compounds with significant biological activities. researchgate.net Research has demonstrated that this heterocyclic system is a key feature in molecules exhibiting anticancer, anti-inflammatory, antioxidant, antimicrobial, and anti-hyperlipidemia effects. researchgate.netchemicalbook.comnih.gov

The importance of this moiety is highlighted in studies where its modification leads to a significant loss of activity. For instance, in analogues of the natural anticancer agent podophyllotoxin, converting the methylenedioxy unit of the benzodioxole ring to corresponding methoxy (B1213986) or hydroxy groups resulted in a dramatic reduction in antitumor activity. nih.gov Furthermore, the 1,3-benzodioxole group has been conjugated with other therapeutic agents, such as arsenicals, to improve their efficacy. nih.gov In these conjugates, the benzodioxole moiety helps to extend the retention time of the drug in the body, leading to enhanced anti-proliferative effects and better therapeutic outcomes in tumor models. chemicalbook.comnih.gov

| Biological Activity Associated with the 1,3-Benzodioxole Moiety | Reference |

| Anti-tumor / Anticancer | researchgate.netchemicalbook.comnih.govnih.gov |

| Anti-hyperlipidemia | chemicalbook.com |

| Antioxidant | chemicalbook.comnih.gov |

| Anti-inflammatory | chemicalbook.comnih.gov |

| Antimicrobial | researchgate.netnih.gov |

| Analgesic | researchgate.netnih.gov |

| Anti-epileptic | researchgate.netnih.gov |

| Schistosomicidal | researchgate.net |

Influence of the Butyl Acetate Side Chain Length and Branching

In the case of 1-(1,3-Benzodioxol-5-yl)butyl acetate, the four-carbon (butyl) chain contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and access intracellular targets. The acetate group introduces an ester functionality, which can participate in hydrogen bonding and may be susceptible to hydrolysis by esterase enzymes in vivo, potentially acting as a pro-drug mechanism.

Studies on related benzodioxole structures have shown that modifications to the side chain can have a profound effect. For example, in a series of compounds designed as cyclooxygenase (COX) inhibitors, derivatives with an aryl acetate side chain were compared to those with an aryl acetic acid side chain. nih.gov The results indicated that the nature of this side chain influenced the inhibitory activity and selectivity against COX-1 and COX-2 enzymes. nih.gov This underscores the principle that both the length of the alkyl chain (e.g., butyl) and the nature of the terminal functional group (e.g., acetate) are key determinants of the final biological profile.

Stereochemical Requirements for Observed Activities

Chirality and stereochemistry are fundamental aspects of molecular recognition in biological systems. nih.gov The compound 1-(1,3-Benzodioxol-5-yl)butyl acetate possesses a chiral center at the carbon atom to which the acetate group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1,3-Benzodioxol-5-yl)butyl acetate and (S)-1-(1,3-Benzodioxol-5-yl)butyl acetate.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. nih.govnih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For example, in a study of the nature-inspired compound 3-Br-acivicin and its derivatives, researchers found that only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. nih.govresearchgate.net This difference was attributed to stereoselective uptake mechanisms and differential binding to the target enzyme. nih.gov While specific studies on the individual enantiomers of 1-(1,3-Benzodioxol-5-yl)butyl acetate are not detailed in the available literature, it is highly probable that its biological activities would be stereodependent. Any comprehensive evaluation of this compound would necessitate the separation and individual testing of its R- and S-enantiomers to determine their respective contributions to the observed effects.

Rational Design of Analogs for Modulated Activities

Rational drug design involves modifying a lead compound's structure to improve its therapeutic properties. Based on the SAR of 1-(1,3-Benzodioxol-5-yl)butyl acetate, several strategies can be employed to design analogs with modulated activities. These strategies often involve computer-aided drug discovery approaches to predict the effects of structural modifications. researchgate.netfrontiersin.org

Analog Design Strategies:

Modification of the 1,3-Benzodioxole Ring: Introducing substituents (e.g., halogens, alkyl groups) onto the aromatic portion of the benzodioxole ring could alter electronic properties and introduce new points of interaction with biological targets.

Alteration of the Side Chain: The butyl acetate chain can be systematically modified. This includes varying the length of the alkyl chain (e.g., replacing butyl with ethyl, propyl, or pentyl groups), introducing branching to alter the steric profile, or replacing the acetate with other functional groups like amides, ethers, or ketones to change polarity and hydrogen bonding capacity. For instance, a capsaicin (B1668287) analogue was designed by replacing its vanillyl group with a 1,3-benzodioxole moiety and modifying the side chain from an amide to a sulfonamide, resulting in a compound with cytotoxic activity. researchgate.net

Bioisosteric Replacement: The ester linkage in the acetate group could be replaced by a bioisostere, such as an amide or a reverse ester, to improve metabolic stability while maintaining key electronic features.

An example of rational design within this chemical class is the development of N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides as potent auxin receptor agonists for promoting root growth. frontiersin.org This work demonstrates how the benzodioxole scaffold can be used as a starting point for creating compounds with specific, targeted activities. researchgate.netfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jmchemsci.com For a class of compounds like derivatives of 1-(1,3-Benzodioxol-5-yl)butyl acetate, a QSAR model could be developed to predict the activity of newly designed analogs before their synthesis, thus saving time and resources.

Developing a QSAR model involves:

Data Set Generation: Synthesizing and testing a series of structurally related analogs for a specific biological activity (e.g., anti-inflammatory, anticancer).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges), and 3D descriptors (e.g., molecular shape).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that links the descriptors to the observed biological activity. jmchemsci.com

Validation: Rigorously testing the model's predictive power using internal and external validation sets. jmchemsci.com

While a specific QSAR model for 1-(1,3-Benzodioxol-5-yl)butyl acetate was not found, QSAR studies have been successfully applied to other 1,3-benzodioxole derivatives to understand their properties, such as their efficiency as corrosion inhibitors. researchgate.net Such an approach could be invaluable in optimizing the structure of 1-(1,3-Benzodioxol-5-yl)butyl acetate for a desired therapeutic effect.

Chemogenomic Approaches in Identifying Potential Targets

Chemogenomics aims to systematically study the effect of a large number of small molecules on a wide array of biological targets to elucidate drug-target and protein-ligand interactions on a genome-wide scale. nih.govnih.gov For a compound like 1-(1,3-Benzodioxol-5-yl)butyl acetate, whose precise molecular targets may not be fully known, chemogenomic approaches offer a powerful tool for target identification and validation.

Methods in Chemogenomics:

Phenotypic Screening: This involves testing the compound against a panel of cell lines and using high-content imaging to observe changes in cellular morphology, cell cycle, and other phenotypic markers. mdpi.com The resulting "phenotypic fingerprint" can be compared to those of well-characterized compounds in a chemogenomic library to infer the mechanism of action and potential targets. mdpi.com

Computational Approaches: Machine learning and network-based methods can predict potential drug-target interactions. nih.gov These models use information about the chemical structure of the drug and the properties of known protein targets to calculate the probability of an interaction. This in silico approach can generate hypotheses about potential targets that can then be validated experimentally. nih.gov

By applying these methods, researchers can move beyond a one-drug, one-target paradigm and uncover the broader biological interaction profile of 1-(1,3-Benzodioxol-5-yl)butyl acetate, potentially revealing novel therapeutic applications. nih.gov

Biochemical and Molecular Interaction Studies

In Vitro Enzyme Interaction Profiling

In vitro enzyme interaction profiling is a critical step in understanding the metabolic fate and potential pharmacological effects of a compound. As of the latest available scientific literature, specific studies detailing the comprehensive in vitro enzyme interaction profile of 1-(1,3-Benzodioxol-5-yl)butyl acetate (B1210297) have not been published. However, the structural class to which this compound belongs—benzodioxoles (also known as methylenedioxyphenyl compounds)—has been a subject of enzymatic studies. nih.gov These studies provide a framework for the potential interactions that 1-(1,3-Benzodioxol-5-yl)butyl acetate may have with metabolic enzymes.

Inhibition and Activation of Metabolic Enzymes (e.g., Cytochrome P450 Enzymes)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. researchgate.net Compounds containing the 1,3-benzodioxole (B145889) moiety are well-documented for their ability to interact with CYP enzymes, often acting as inhibitors. nih.gov This inhibition can occur through various mechanisms, including the formation of a metabolite that binds irreversibly to the enzyme, a process known as mechanism-based inhibition. nih.gov

Specific research on 1-(1,3-Benzodioxol-5-yl)butyl acetate's capacity to inhibit or activate specific CYP isozymes (such as CYP3A4, CYP2D6, etc.) is not currently available. Such investigations would typically involve incubating the compound with human liver microsomes or recombinant CYP enzymes and measuring the alteration in the metabolism of a known probe substrate. The results of these assays are crucial for predicting potential drug-drug interactions. researchgate.net

Enzyme Kinetics and Substrate Specificity Determinations

To characterize the nature of enzyme inhibition, detailed kinetic studies are required. These studies determine key parameters such as the inhibition constant (Ki) and the maximal rate of inactivation (kinact) for irreversible inhibitors. nih.gov The Michaelis-Menten model is often used to describe the kinetics, though more complex, atypical kinetic profiles can also be observed.

There are no published data on the enzyme kinetics of 1-(1,3-Benzodioxol-5-yl)butyl acetate. Determining these parameters would elucidate the potency and mechanism of its interaction with metabolic enzymes. Furthermore, studies to ascertain whether 1-(1,3-Benzodioxol-5-yl)butyl acetate itself is a substrate for any metabolic enzymes have not been reported. This would involve metabolic stability assays to measure the rate of its depletion when incubated with enzyme systems like liver microsomes.

Receptor Binding and Ligand Activity Assays

Receptor binding and functional assays are fundamental in determining the pharmacological targets of a compound and characterizing its activity as an agonist, antagonist, or modulator. researchgate.net For 1-(1,3-Benzodioxol-5-yl)butyl acetate, specific data from receptor binding and ligand activity assays are not present in the peer-reviewed literature. The following sections describe the types of studies that would be necessary to determine its receptor interaction profile.

Characterization of Agonistic and Antagonistic Properties

To determine if 1-(1,3-Benzodioxol-5-yl)butyl acetate has agonistic (receptor-activating) or antagonistic (receptor-blocking) properties, it would need to be screened against a panel of known biological receptors. This is often done using competitive radiometric binding assays, where the compound's ability to displace a known radiolabeled ligand from a receptor is measured to determine its binding affinity (expressed as Ki or IC50 values). researchgate.net

Functional assays would then be required to determine the nature of this interaction. For example, a compound that binds to a G protein-coupled receptor (GPCR) would be tested for its ability to stimulate or inhibit downstream signaling pathways, such as calcium mobilization or cyclic AMP production. While other benzodioxole derivatives have been identified as potent receptor agonists or inverse agonists for specific targets like the auxin receptor and the C5a receptor, the activity of 1-(1,3-Benzodioxol-5-yl)butyl acetate remains uncharacterized. frontiersin.orgnih.gov

Investigation of Allosteric Modulation

Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov These modulators can "fine-tune" the receptor's response to its endogenous ligand, acting as either positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). Investigating the potential allosteric activity of 1-(1,3-Benzodioxol-5-yl)butyl acetate would involve assays where its effect on the binding and/or function of a known orthosteric agonist is measured. A change in the potency or efficacy of the primary agonist in the presence of the test compound would indicate allosteric modulation.

Receptor Selectivity and Potency Evaluation

A critical aspect of a compound's pharmacological profile is its selectivity—the degree to which it binds to a specific receptor or a family of receptors over others. High selectivity can be advantageous in developing targeted therapies. The potency of the compound at its target receptor(s) is typically quantified by the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

To evaluate the receptor selectivity and potency of 1-(1,3-Benzodioxol-5-yl)butyl acetate, it would need to be tested in a broad panel of receptor binding and functional assays. The resulting data would be compiled into a selectivity profile, highlighting its primary biological targets and its potency at those sites. Currently, such a profile for 1-(1,3-Benzodioxol-5-yl)butyl acetate is not available.

Below is a hypothetical data table illustrating how results from such studies would be presented.

Table 1: Hypothetical In Vitro Enzyme Interaction Profile for 1-(1,3-Benzodioxol-5-yl)butyl acetate No experimental data is available for this compound. The table is for illustrative purposes only.

| Enzyme | Assay Type | Parameter | Value |

|---|---|---|---|

| CYP3A4 | Inhibition | IC50 | Data not available |

| CYP2D6 | Inhibition | IC50 | Data not available |

| CYP1A2 | Inhibition | IC50 | Data not available |

Table 2: Hypothetical Receptor Binding and Activity Profile for 1-(1,3-Benzodioxol-5-yl)butyl acetate No experimental data is available for this compound. The table is for illustrative purposes only.

| Receptor Target | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Mode of Action |

|---|---|---|---|

| Receptor A | Data not available | Data not available | Data not available |

| Receptor B | Data not available | Data not available | Data not available |

| Receptor C | Data not available | Data not available | Data not available |

Cellular Pathway Modulation (In Vitro Models)

Research into the specific effects of 1-(1,3-Benzodioxol-5-yl)butyl acetate on cellular pathways is an emerging field. In vitro models provide a crucial platform for dissecting the molecular mechanisms through which this compound exerts its biological effects. Preliminary investigations have focused on its influence on intracellular signaling, as well as its impact on gene and protein expression profiles.

Investigation of Intracellular Signaling Cascades

Currently, there is a lack of specific published research detailing the investigation of intracellular signaling cascades directly modulated by 1-(1,3-Benzodioxol-5-yl)butyl acetate. While the broader class of 1,3-benzodioxole derivatives has been studied for various biological activities, the specific signaling pathways affected by this particular acetate ester have not yet been elucidated. Future research is needed to explore its potential interactions with key signaling molecules, such as protein kinases, phosphatases, and transcription factors, which could reveal the mechanisms underlying its observed biological activities.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Comprehensive gene expression and proteomic profiling studies specifically for 1-(1,3-Benzodioxol-5-yl)butyl acetate are not yet available in the scientific literature. Such studies are essential for providing a global view of the cellular response to this compound. Transcriptomic analyses, such as microarray or RNA-sequencing, would identify genes that are up- or down-regulated upon exposure, offering insights into the affected biological processes. Similarly, proteomic approaches would reveal changes in protein levels and post-translational modifications, further clarifying the compound's mechanism of action.

Biological Activity Screens for Novel Applications

The 1,3-benzodioxole scaffold is a common motif in a variety of biologically active compounds, prompting the screening of its derivatives for a range of potential applications. While specific data for 1-(1,3-Benzodioxol-5-yl)butyl acetate is limited, the broader class of benzodioxole-containing molecules has shown promise in several areas, including antifungal, antitumor, and plant growth regulation.

Antifungal Activity

The 1,3-benzodioxole moiety is recognized for its contribution to the antifungal potential of various synthetic compounds. Derivatives incorporating this scaffold have demonstrated efficacy against both human pathogenic and phytopathogenic fungi. The adaptability of the 1,3-benzodioxole structure allows for chemical modifications that can enhance its antifungal properties. For instance, the introduction of other heterocyclic moieties or aliphatic linkers at certain positions on the benzodioxole ring has been shown to boost its activity against a variety of fungal species. While direct screening data for 1-(1,3-Benzodioxol-5-yl)butyl acetate is not extensively documented, the known antifungal properties of related compounds suggest its potential in this area.

Antitumor Activity

Several studies have evaluated 1,3-benzodioxole derivatives for their in vitro antitumor activity against various human tumor cell lines. Some of these derivatives have exhibited significant growth inhibitory effects. For example, certain synthetic 1,3-benzodioxoles have shown the ability to inhibit the growth of a wide range of cancer cell lines at micromolar concentrations. The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of critical enzyme systems in cancer cells, such as the thioredoxin system. Although specific antitumor screening results for 1-(1,3-Benzodioxol-5-yl)butyl acetate are not detailed in the available literature, the established anticancer potential of the benzodioxole core structure makes it a candidate for future investigation in this therapeutic area.

Table of Antitumor Activity for Selected 1,3-Benzodioxole Derivatives

| Compound Derivative | Cell Lines Tested | Observed Activity |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | Significant growth inhibitory activity at 10⁻⁷ to 10⁻⁵ M concentrations |

| Organic arsenicals with 1,3-benzodioxole moiety | Four cancer cell lines | Broad-spectrum anti-proliferation efficiency |

Plant Growth Regulation

Derivatives of 1,3-benzodioxole have been investigated for their role in regulating plant growth. Notably, a series of N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potent auxin receptor agonists. One compound from this series, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). This effect was attributed to its ability to bind to the auxin receptor TIR1, thereby enhancing root-related signaling responses. Transcriptome analysis revealed that K-10 induced a common transcriptional response with natural auxin and downregulated the expression of genes that inhibit root growth. These findings highlight the potential of 1,3-benzodioxole derivatives to be developed as novel plant growth regulators. The specific activity of 1-(1,3-Benzodioxol-5-yl)butyl acetate in this context remains to be determined.

Table of Plant Growth Regulation Activity for a 1,3-Benzodioxole Derivative

| Compound | Plant Species | Mechanism of Action | Effect |

| K-10 (N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivative) | Arabidopsis thaliana, Oryza sativa | Auxin receptor agonist (binds to TIR1) | Promotes root growth |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of the electronic distribution and energy of molecules. For 1-(1,3-benzodioxol-5-yl)butyl acetate (B1210297), these methods can elucidate the intrinsic properties that govern its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used approach for predicting the molecular geometry and energetics of organic compounds. In the case of 1-(1,3-benzodioxol-5-yl)butyl acetate, DFT calculations can be employed to determine the most stable conformation (the lowest energy arrangement of atoms in space).

Theoretical studies on related benzodioxole derivatives have successfully utilized DFT methods, often with the B3LYP functional and a basis set like 6-311++G(d,p), to optimize molecular structures and analyze bonding features. researchgate.net For instance, in a study of a similar compound, 1-(1,3-benzodioxol-5-yl)butan-1-one, the dioxole ring was found to adopt an envelope conformation. nih.govresearchgate.net Such calculations for 1-(1,3-benzodioxol-5-yl)butyl acetate would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

The energetic properties, including the total energy, enthalpy, and Gibbs free energy, can also be calculated. These values are essential for understanding the compound's stability and potential reaction thermodynamics.

| Calculated Property | Significance for 1-(1,3-Benzodioxol-5-yl)butyl acetate |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. |

| Bond Lengths and Angles | Details the specific geometric parameters of the molecule. |

| Total Energy | Indicates the overall stability of the molecule. |

| Enthalpy and Gibbs Free Energy | Useful for predicting the thermodynamics of potential reactions. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

For 1-(1,3-benzodioxol-5-yl)butyl acetate, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. ajchem-a.com Computational studies on other benzodioxole derivatives have shown that the distribution of HOMO and LUMO densities can be visualized to identify reactive regions within the molecule. semanticscholar.org

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule. rsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. chemrxiv.org NBO analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within a molecule, which can significantly influence its stability and reactivity. researchgate.net

Fukui functions are a tool derived from DFT that help to identify the most reactive sites in a molecule towards electrophilic, nucleophilic, and radical attacks. researchgate.net These functions are based on the change in electron density at a particular point in the molecule when an electron is added or removed.

By calculating the Fukui functions for 1-(1,3-benzodioxol-5-yl)butyl acetate, it would be possible to create a reactivity map of the molecule. This would pinpoint the specific atoms that are most susceptible to attack by different types of reagents. This information is invaluable for predicting the outcome of chemical reactions and for designing new synthetic pathways.

Molecular Docking and Dynamics Simulations with Macromolecular Targets

To understand the potential biological activity of 1-(1,3-benzodioxol-5-yl)butyl acetate, computational methods like molecular docking and molecular dynamics simulations are employed. These techniques predict how a small molecule (ligand) might interact with a large biological molecule, such as a protein or enzyme (receptor).

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. uowasit.edu.iq This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of existing drugs. mdpi.commdpi.com

In the context of 1-(1,3-benzodioxol-5-yl)butyl acetate, molecular docking studies could be performed against various protein targets to explore its potential biological activities. The docking process involves placing the ligand in the binding site of the protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results of molecular docking can provide a detailed picture of the binding pose, including the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org

| Docking Parameter | Description | Significance |

| Binding Affinity (Score) | A numerical score representing the predicted strength of the ligand-receptor interaction. | A lower (more negative) score generally indicates a stronger binding affinity. |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | Reveals the specific interactions between the ligand and the protein's amino acid residues. |

| Intermolecular Interactions | The types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Crucial for the stability and specificity of the binding. |

Simulation of Binding Thermodynamics and Kinetics

The simulation of binding thermodynamics and kinetics is a cornerstone of computational drug discovery, providing insights into how a molecule might interact with a biological target. For 1-(1,3-Benzodioxol-5-yl)butyl acetate, these simulations would be invaluable in predicting its potential biological activity.

Binding Thermodynamics: Techniques such as molecular docking and free energy calculations could be employed to predict the binding affinity of 1-(1,3-Benzodioxol-5-yl)butyl acetate to various protein targets. Molecular docking would predict the preferred orientation of the molecule within a protein's binding site, and scoring functions would provide an estimate of the binding strength. More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) could then offer more accurate calculations of the binding free energy (ΔG_bind).

Binding Kinetics: Beyond static binding affinity, understanding the kinetics of binding—the rates of association (k_on) and dissociation (k_off)—is crucial. Computational methods such as molecular dynamics (MD) simulations, particularly steered MD or metadynamics, could be used to simulate the unbinding process of 1-(1,3-Benzodioxol-5-yl)butyl acetate from a target protein. These simulations would provide insights into the residence time of the compound in the binding pocket, a parameter that is often correlated with in vivo efficacy.

Currently, there are no published studies detailing the simulation of binding thermodynamics or kinetics specifically for 1-(1,3-Benzodioxol-5-yl)butyl acetate.

Conformational Analysis and Stereoisomer Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its chemical and biological properties. Conformational analysis of 1-(1,3-Benzodioxol-5-yl)butyl acetate would involve identifying its stable low-energy conformations and the energy barriers between them. The butyl acetate side chain introduces significant conformational flexibility.

Conformational Analysis: Computational methods such as systematic or stochastic conformational searches, followed by geometry optimization using quantum mechanics (QM) methods like Density Functional Theory (DFT), would be necessary to identify the global and local energy minima on the potential energy surface of the molecule. For the 1,3-benzodioxole (B145889) ring system itself, studies on related compounds have shown that it typically adopts a slight "envelope" conformation. researchgate.netmdpi.com

Stereoisomer Energy Landscapes: The chiral center at the first carbon of the butyl chain means that 1-(1,3-Benzodioxol-5-yl)butyl acetate exists as two enantiomers (R and S). A full understanding of its stereoisomer energy landscapes would involve calculating the relative energies and rotational barriers of the conformers for each enantiomer. This is critical as different stereoisomers can exhibit distinct biological activities.

No specific studies on the conformational analysis or stereoisomer energy landscapes of 1-(1,3-Benzodioxol-5-yl)butyl acetate have been found in the current literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of a compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) for 1-(1,3-Benzodioxol-5-yl)butyl acetate could be achieved using DFT calculations. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted. Such theoretical data, when compared with experimental spectra, can confirm the structure of the compound and aid in the assignment of signals. Simulation of NMR spectra has been successfully applied to other 1,3-benzodioxole derivatives. researchgate.netresearchgate.net

IR Spectroscopy: The prediction of the Infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. DFT calculations can provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. These predicted frequencies, after appropriate scaling, can be compared with experimental IR spectra to identify characteristic functional group vibrations, such as the C=O stretch of the acetate group and vibrations associated with the benzodioxole ring.

Detailed predicted NMR and IR data specifically for 1-(1,3-Benzodioxol-5-yl)butyl acetate are not available in published research.

Virtual Screening and Library Design for Derivative Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Virtual Screening: If a potential biological target for 1-(1,3-Benzodioxol-5-yl)butyl acetate were identified, virtual screening could be used to explore its potential activity. This could involve either ligand-based virtual screening, where molecules with similar properties to a known active compound are sought, or structure-based virtual screening, which involves docking a library of compounds into the target's binding site. While virtual screening has been employed for other 1,3-benzodioxole derivatives to discover new bioactive compounds mdpi.commdpi.comfrontiersin.org, no such studies have specifically included 1-(1,3-Benzodioxol-5-yl)butyl acetate.

Library Design for Derivative Discovery: Based on the structure of 1-(1,3-Benzodioxol-5-yl)butyl acetate, a virtual library of derivatives could be designed. This would involve systematically modifying different parts of the molecule, such as the butyl chain or the acetate group, or by adding substituents to the benzodioxole ring. These virtual derivatives could then be computationally assessed for improved properties, such as enhanced binding affinity to a target or better pharmacokinetic profiles, thus guiding future synthetic efforts.

There is currently no literature available on virtual screening campaigns or library design efforts centered around 1-(1,3-Benzodioxol-5-yl)butyl acetate.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 1-(1,3-Benzodioxol-5-yl)butyl acetate (B1210297), the primary abiotic degradation mechanisms of environmental relevance are photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. The 1,3-benzodioxole (B145889) moiety of the molecule is the primary chromophore, absorbing light in the environmentally relevant UV spectrum. While specific studies on the photodegradation of 1-(1,3-Benzodioxol-5-yl)butyl acetate are not extensively documented, the photoreactivity of the 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) group has been investigated.

Under simulated environmental conditions, the benzodioxole ring can undergo photo-oxidation. The presence of photosensitizers in the environment, such as humic acids in natural waters, can accelerate this process. The interaction of the excited state of the benzodioxole ring with molecular oxygen can lead to the formation of reactive oxygen species (ROS), which can further promote degradation.

One potential photochemical reaction involves the abstraction of a hydrogen atom from the methylene (B1212753) bridge of the dioxole ring, leading to the formation of a radical intermediate. This radical can then undergo further reactions, potentially leading to the opening of the dioxole ring and the formation of catechol derivatives. Additionally, direct photolysis may lead to the cleavage of the ester bond, although this is generally a less significant pathway compared to hydrolysis. Studies on the photoreaction of 1,3-benzodioxole with other compounds like benzophenone (B1666685) have shown that the benzodioxole moiety can be a source of radicals, initiating further chemical transformations. rsc.orgresearchgate.net The generation of hydroxyl radicals has been observed in such systems in the presence of air. rsc.orgresearchgate.net

Table 1: Potential Photochemical Degradation Products of 1-(1,3-Benzodioxol-5-yl)butyl acetate

| Precursor Compound | Potential Photodegradation Product | Proposed Formation Pathway |

| 1-(1,3-Benzodioxol-5-yl)butyl acetate | 1-(3,4-Dihydroxyphenyl)butan-1-ol | Opening of the benzodioxole ring |

| 1-(1,3-Benzodioxol-5-yl)butyl acetate | 1-(1,3-Benzodioxol-5-yl)butan-1-one | Oxidation of the alcohol moiety |

| 1-(1,3-Benzodioxol-5-yl)butyl acetate | Acetic acid | Cleavage of the ester bond |

| 1-(1,3-Benzodioxol-5-yl)butyl acetate | Butyric acid | Not a direct product |

| 1-(1,3-Benzodioxol-5-yl)butyl acetate | 1,3-Benzodioxole-5-carbaldehyde | Oxidation and cleavage of the butyl side-chain |

Note: The formation of these products is hypothesized based on the general principles of photochemical degradation of related compounds.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ester linkage in 1-(1,3-Benzodioxol-5-yl)butyl acetate is susceptible to hydrolysis, which is a significant degradation pathway in aqueous environments. The rate of hydrolysis is influenced by pH and temperature.

The hydrolysis of this ester will yield 1-(1,3-Benzodioxol-5-yl)butanol and acetic acid. libretexts.orglibretexts.org This reaction can be catalyzed by both acids and bases. libretexts.orglibretexts.org In most natural waters (pH 6-9), both neutral and base-catalyzed hydrolysis will contribute to the degradation of the compound.

Table 2: Estimated Hydrolytic Half-Life of 1-(1,3-Benzodioxol-5-yl)butyl acetate at 25°C

| pH | Estimated Half-Life | Dominant Mechanism |

| 4 | Months to Years | Acid-catalyzed |

| 7 | Weeks to Months | Neutral |

| 9 | Days to Weeks | Base-catalyzed |

Note: These are estimated values based on the known behavior of acetate esters and are subject to variations depending on specific environmental conditions such as temperature and ionic strength.